molecular formula C11H13ClF2N2O B14889084 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde

5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14889084
M. Wt: 262.68 g/mol
InChI Key: VQHKVIKDAURKJB-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a difluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclohexyl group attachment: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various therapeutic areas.

    Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole: Similar structure but lacks the difluoromethyl and aldehyde groups.

    5-Chloro-1-cyclohexyl-3-ethoxy-2-fluorobenzene: Contains a similar chloro and cyclohexyl group but differs in the pyrazole ring and functional groups.

Uniqueness

5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluoromethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13ClF2N2O

Molecular Weight

262.68 g/mol

IUPAC Name

5-chloro-1-cyclohexyl-3-(difluoromethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H13ClF2N2O/c12-10-8(6-17)9(11(13)14)15-16(10)7-4-2-1-3-5-7/h6-7,11H,1-5H2

InChI Key

VQHKVIKDAURKJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=N2)C(F)F)C=O)Cl

Origin of Product

United States

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